Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH

Fmoc SPPS aggregation prevention difficult peptide synthesis

Fmoc-(Dmb)Gly-OH is a backbone-protected glycine building block that suppresses on-resin aggregation and aspartimide formation during Fmoc SPPS. The acid-labile Dmb group disrupts interchain hydrogen bonding, enabling higher crude purity for difficult sequences (e.g., hydrophobic peptides >30 AA, Asp-Gly motifs). It is cleaved during standard TFA cleavage, yielding native glycine. Procure ≥98% HPLC purity with full analytical documentation for process development and GMP production.

Molecular Formula C26H25NO6
Molecular Weight 447.5 g/mol
CAS No. 166881-42-1
Cat. No. B558016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(2,4-dimethoxybenzyl)-Gly-OH
CAS166881-42-1
Synonyms166881-42-1; Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH; Fmoc-(Dmb)Gly-OH; {[(2,4-DIMETHOXYPHENYL)METHYL][(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}ACETICACID; Fmoc-Dmb-Gly-OH; CTK8E8788; MolPort-028-601-519; 6735AH; ZINC45074624; Fmoc-N-(2,4-dimethoxybenzyl)glycine; AKOS015911836; Fmoc-N-(2,4-dimethoxybenzyl)-glycine; AK170202; AM006217; AM017807; N-Fmoc-N-(2,4-Dimethoxybenzyl)-Gly-OH; RT-013008; A-7865; I14-37127; Glycine,N-[(2,4-dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Molecular FormulaC26H25NO6
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
InChIInChI=1S/C26H25NO6/c1-31-18-12-11-17(24(13-18)32-2)14-27(15-25(28)29)26(30)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23H,14-16H2,1-2H3,(H,28,29)
InChIKeyUIDQSTVPYKMCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH (CAS 166881-42-1) Technical Baseline: Chemical Identity and Procurement Specifications


Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH, also known as Fmoc-(Dmb)Gly-OH (CAS 166881-42-1), is an Fmoc-protected glycine derivative belonging to the class of Nα-backbone-protected amino acid building blocks for Fmoc solid-phase peptide synthesis (SPPS) [1]. Its molecular formula is C26H25NO6, with a molecular weight of 447.48–447.5 g/mol . The compound incorporates both a base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα protection and an acid-labile 2,4-dimethoxybenzyl (Dmb) group on the glycine amide nitrogen . The Dmb moiety functions as a reversible backbone amide protectant that disrupts interchain hydrogen bonding during chain assembly and is fully removed under standard trifluoroacetic acid (TFA) cleavage conditions . Commercial availability ranges from research gram-scale quantities to kilogram supply, with reported purities from 95% to ≥99% (HPLC) depending on the vendor and grade .

Why Fmoc-(Dmb)Gly-OH Cannot Be Directly Replaced by Standard Fmoc-Gly-OH in Challenging SPPS


Standard Fmoc-Gly-OH is a foundational building block in Fmoc SPPS, yet it provides no mechanism to mitigate on-resin aggregation—a phenomenon driven by interchain hydrogen bonding that causes incomplete acylation, poor deprotection kinetics, and ultimately low crude peptide purity . In contrast, Fmoc-(Dmb)Gly-OH installs a temporary, acid-labile 2,4-dimethoxybenzyl (Dmb) group directly onto the glycine amide nitrogen . This backbone substitution disrupts the formation of ordered β-sheet aggregates during chain elongation, enabling faster and more predictable coupling and deprotection cycles . Because the Dmb moiety is cleaved during standard TFA resin cleavage, the final peptide retains its native glycine sequence while benefiting from a substantially cleaner crude product . For sequences where Fmoc-Gly-OH yields broad impurity profiles or fails entirely, Fmoc-(Dmb)Gly-OH represents a mechanistically distinct intervention rather than a commodity-grade replacement.

Fmoc-(Dmb)Gly-OH Quantitative Differentiation Evidence: Head-to-Head and Class-Level Performance Data


Aggregation Mitigation: Fmoc-(Dmb)Gly-OH vs. Fmoc-Gly-OH in Glycine-Containing Peptide SPPS

The primary differentiation of Fmoc-(Dmb)Gly-OH relative to the commodity building block Fmoc-Gly-OH lies in its engineered ability to prevent on-resin aggregation. The N-Dmb group disrupts normal peptide backbone hydrogen bonding that leads to aggregation and difficult peptide synthesis, and is thus described as a useful substitute for Fmoc-Gly-OH in preparing long or difficult peptides . In challenging sequences such as the 64-residue transmembrane peptide reported by Bayer, the analogous (Tmob)Gly derivative—which shares the same backbone substitution principle as Dmb—enabled the synthesis to proceed in remarkable purity, demonstrating the class-level benefit of Nα-backbone protection for glycine . Without this protection, sequences prone to aggregation would exhibit severe coupling failures and complex crude profiles.

Fmoc SPPS aggregation prevention difficult peptide synthesis

Aspartimide Suppression: N-Dmb vs. N-Hmb Backbone Protection in Asp-Gly Motifs

In Fmoc SPPS of peptides containing the Asp-Gly motif, base-catalyzed aspartimide formation is a well-documented side reaction that reduces yield and complicates purification. The Dmb backbone protection strategy has been shown to completely prevent this side reaction. Specifically, Fmoc-(Dmb)Gly-OH can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue . A comparative study evaluated the efficiency of N-Dmb against N-Hmb backbone protection in preventing aspartimide formation during the Fmoc SPPS of peptides containing the Asp-Gly sequence [1]. The N-Dmb group on glycine's backbone amide prevents the undesired cyclization that can lead to truncated or modified peptides, reducing the yield and purity of the desired product [2].

aspartimide prevention Asp-Gly sequence side reaction suppression

Procurement-Relevant Purity Grades: HPLC ≥99% vs. ≥98% and Acidimetric ≥94% Specifications

For process chemistry and GMP production, reagent purity directly impacts final peptide quality and regulatory compliance. Commercially, Fmoc-(Dmb)Gly-OH is available under multiple purity grades, allowing users to match the grade to their development stage. The Novabiochem grade specifies ≥94.0% (acidimetric), ≥98% (TLC), and ≥99.0% (HPLC) . Chem-Impex offers ≥99% (HPLC) with a melting point of 122-125 °C . The Sigma-Aldrich general grade (now discontinued) was ≥98.0% (HPLC) . Alfa Chemistry provides a grade with ≥94.0% (acidimetric), ≥98% (TLC), and ≥99.0% (HPLC) . Other suppliers report ≥98% or 95% . Selecting a grade with ≥99% HPLC and a tight melting point range ensures batch-to-batch consistency in automated synthesizers and minimizes impurity carryover.

peptide synthesis reagents procurement specification HPLC purity

Procurement-Driven Application Scenarios for Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH


Synthesis of Long, Hydrophobic, or Aggregation-Prone Peptides

For peptides exceeding 30-40 residues or those rich in hydrophobic residues (e.g., transmembrane domains, amyloidogenic sequences), on-resin aggregation is the primary cause of synthesis failure. Replacing Fmoc-Gly-OH with Fmoc-(Dmb)Gly-OH at glycine positions disrupts β-sheet formation, enabling cleaner crude products. The 64-residue transmembrane peptide example demonstrates the utility of this approach for membrane protein fragments and GPCR ligands .

Peptides Containing the Asp-Gly Motif (Prevention of Aspartimide Formation)

In therapeutic peptides and protein mimics containing the Asp-Gly sequence, base-catalyzed aspartimide formation during Fmoc removal leads to a mixture of α- and β-peptides that are difficult to separate. Using Fmoc-(Dmb)Gly-OH to introduce the glycine residue immediately before aspartic acid completely blocks this side reaction, improving yield and purity [1]. This is critical for GLP-1 analogs, insulin derivatives, and other Asp-Gly-containing bioactive peptides [2].

GMP Manufacturing Campaigns Requiring High Batch-to-Batch Consistency

For process development, clinical trial material, and commercial GMP production, reagent quality directly affects process robustness. Procurement of Fmoc-(Dmb)Gly-OH with specifications of ≥99% HPLC purity, defined water content (≤1.00% KF), and full analytical documentation (COA, MS, NMR) minimizes impurity-related deviations. The Novabiochem and Chem-Impex grades meet these criteria and are suitable for regulatory submissions .

Cyclization of Gly-Containing Peptides

Fmoc-(Dmb)Gly-OH has been reported to help promote cyclization of glycine-containing peptides . The backbone protection strategy can pre-organize the linear precursor or prevent aggregation that would otherwise hinder the intramolecular cyclization step. This is relevant for the synthesis of cyclic peptide therapeutics, antimicrobial peptides, and constrained epitope mimics.

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